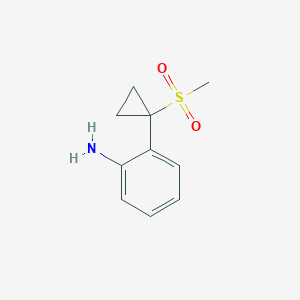
2-(1-(Methylsulfonyl)cyclopropyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-(Methylsulfonyl)cyclopropyl)aniline is an organic compound with the molecular formula C10H13NO2S. This compound features a cyclopropyl group attached to an aniline moiety, with a methylsulfonyl substituent on the cyclopropyl ring. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(Methylsulfonyl)cyclopropyl)aniline typically involves the cyclopropanation of allylic alcohols with sulfones. A manganese-catalyzed cyclopropanation method has been reported, which uses sulfones as carbene alternative precursors via a borrowing hydrogen strategy under mild conditions . This method allows for the efficient production of cyclopropylmethanol derivatives, which can be further transformed into this compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclopropanation reactions using similar catalytic systems. The scalability of these reactions and the availability of starting materials make this approach suitable for industrial applications.
化学反応の分析
Types of Reactions
2-(1-(Methylsulfonyl)cyclopropyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens, nitrating agents, or sulfonating agents.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Halogenated, nitrated, or sulfonated aniline derivatives.
科学的研究の応用
2-(1-(Methylsulfonyl)cyclopropyl)aniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(1-(Methylsulfonyl)cyclopropyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, the presence of the sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
2-(4-(Methylsulfonyl)phenyl)-1-substituted-indole: Similar in having a methylsulfonyl group, but with an indole moiety instead of a cyclopropyl aniline structure.
Cyclopropyl aniline: Shares the cyclopropyl and aniline components but lacks the methylsulfonyl group.
Uniqueness
2-(1-(Methylsulfonyl)cyclopropyl)aniline is unique due to the combination of the cyclopropyl ring and the methylsulfonyl group attached to the aniline moiety. This unique structure imparts distinct chemical reactivity and potential biological activities, differentiating it from other similar compounds.
特性
分子式 |
C10H13NO2S |
|---|---|
分子量 |
211.28 g/mol |
IUPAC名 |
2-(1-methylsulfonylcyclopropyl)aniline |
InChI |
InChI=1S/C10H13NO2S/c1-14(12,13)10(6-7-10)8-4-2-3-5-9(8)11/h2-5H,6-7,11H2,1H3 |
InChIキー |
YCQKJWGVYGGXGF-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)C1(CC1)C2=CC=CC=C2N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


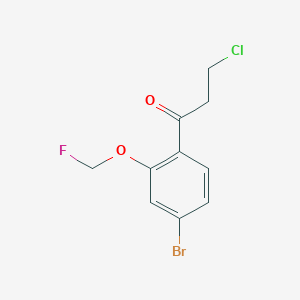
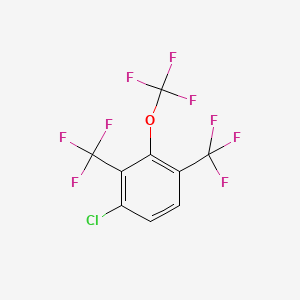
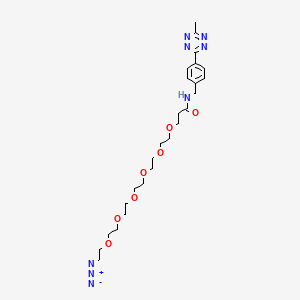
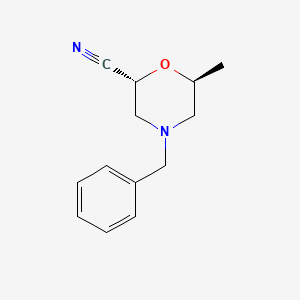
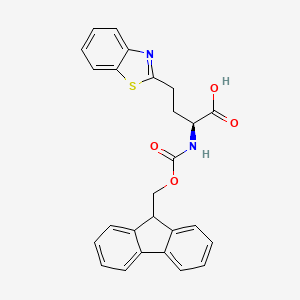
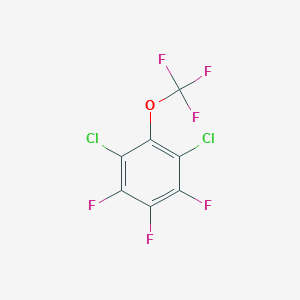
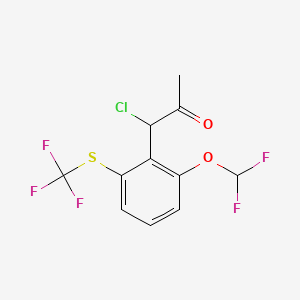
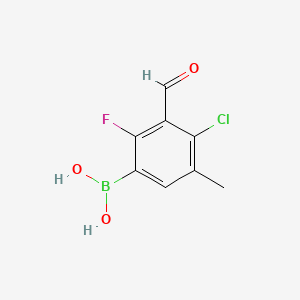
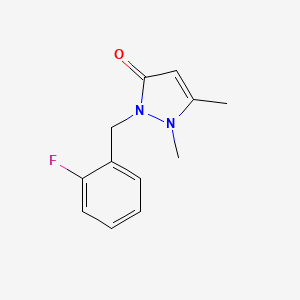
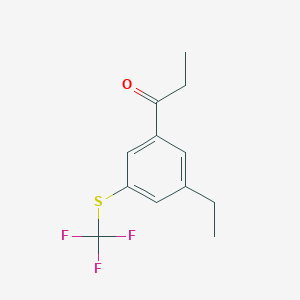
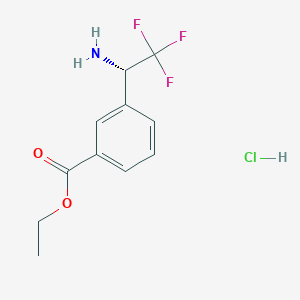
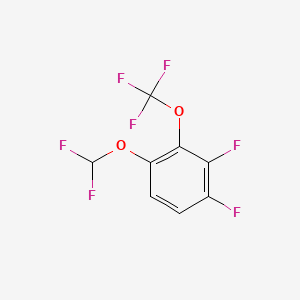
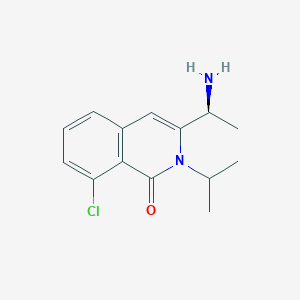
![2-Propyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B14035183.png)
